Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with 2-chloropropanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-5-carboxylate: Investigated for its potential in drug development.
Uniqueness
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, chlorine atom, and thiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11ClN2O3S |
---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
methyl 4-chloro-2-(2-hydroxypropylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11ClN2O3S/c1-4(12)3-10-8-11-6(9)5(15-8)7(13)14-2/h4,12H,3H2,1-2H3,(H,10,11) |
InChI Key |
OREHYTPTDGJZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC(=C(S1)C(=O)OC)Cl)O |
Origin of Product |
United States |
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